1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate is a complex organic compound featuring a tert-butylthio group, a methoxy group, and an indole moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification to form the propionate ester using propionic acid or its derivatives under acidic or basic conditions.
Analyse Chemischer Reaktionen
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.
Interference with Cellular Processes: It can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation, by interacting with key regulatory proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate can be compared with similar compounds, such as:
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl acetate: This compound has an acetate ester group instead of a propionate ester group, which may affect its reactivity and biological activity.
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl butyrate: This compound has a butyrate ester group, which may influence its solubility and interaction with biological targets.
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl benzoate:
Eigenschaften
Molekularformel |
C17H23NO3S |
---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
methyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C17H23NO3S/c1-17(2,3)22-16-12-10-11(20-4)6-7-13(12)18-14(16)8-9-15(19)21-5/h6-7,10,18H,8-9H2,1-5H3 |
InChI-Schlüssel |
XVNTUJVMOALEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(NC2=C1C=C(C=C2)OC)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.